molecular formula C11H15NO3S B027682 1-Tosyl-3-pyrrolidinol CAS No. 170456-83-4

1-Tosyl-3-pyrrolidinol

Cat. No.: B027682
CAS No.: 170456-83-4
M. Wt: 241.31 g/mol
InChI Key: GOIRRXGVYYWCGC-UHFFFAOYSA-N
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Description

1-Tosyl-3-pyrrolidinol is a versatile pyrrolidine derivative that serves as a critical chiral building block and intermediate in advanced organic synthesis and pharmaceutical research. This compound features a tosyl (p-toluenesulfonyl) group at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring, making it a valuable scaffold for constructing complex molecules with high specificity and yield. Primary Research Applications: Pharmaceutical Development: Acts as a key synthetic intermediate in the development of novel pharmaceuticals, particularly in the creation of drugs targeting neurological disorders. Chiral Catalysis and Asymmetric Synthesis: The chiral nature of the pyrrolidine scaffold is invaluable for producing enantiomerically pure compounds, which are essential in the development of selective therapeutics. Organic Synthesis: Serves as a fundamental reagent for the synthesis of complex molecular architectures, including other heterocyclic compounds. The hydroxyl group can be readily functionalized or oxidized, while the tosyl group can be removed to reveal the secondary amine, offering multiple avenues for chemical modification. Biochemical Research: Used as a tool in studying enzyme mechanisms and protein interactions, providing insights into biological processes and potential therapeutic targets. Chemical Profile: CAS Number: 170456-83-4 Molecular Formula: C 11 H 15 NO 3 S Molecular Weight: 241.31 g/mol Usage Notes: Researchers can employ this compound in various reactions, including oxidation of the hydroxyl group, reduction of the tosyl group, and nucleophilic substitution. Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated environment using appropriate personal protective equipment. Regulatory Compliance: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for any application in humans or animals.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIRRXGVYYWCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395376
Record name 1-TOSYL-3-PYRROLIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170456-83-4
Record name 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170456-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-TOSYL-3-PYRROLIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-Tosyl-3-pyrrolidinol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The following structurally related compounds share functional or scaffold similarities with 1-Tosyl-3-pyrrolidinol:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Reference
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 881677-11-8 C14H12N2O2S 272.32 Pyrrolopyridine core, phenylsulfonyl group 0.75
1-(1-Tosyl-1H-pyrrol-3-yl)ethanone 122080-99-3 C13H15NO3S 265.33 Tosyl group, pyrrole ring, acetyl substituent 0.54
1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol 885275-23-0 C14H19NO 217.31 Benzyl and propenyl substituents on pyrrolidinol N/A
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol 1352503-86-6 C19H24N2O3S 376.47 Tosyl group, chiral centers, phenylethylamine N/A

Key Observations :

  • The tosyl group is a common feature in analogues like 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone and (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol, but substitutions on the pyrrolidine/pyrrole ring vary significantly.
  • 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine exhibits a fused heterocyclic system, enhancing aromaticity compared to this compound’s aliphatic structure .
Physicochemical Properties
  • 1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol (C14H19NO): Higher hydrophobicity due to the benzyl and propenyl groups, reducing solubility in polar solvents compared to this compound .

Biological Activity

1-Tosyl-3-pyrrolidinol (CAS Number: 170456-83-4) is a chemical compound with significant biological activity, primarily due to its structural characteristics as a pyrrolidine derivative. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H15_{15}NO3_3S
  • Molecular Weight : 241.31 g/mol
  • Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O

This compound acts primarily through enzyme inhibition and protein interactions. Its mechanism involves the following biochemical pathways:

  • Antioxidant Activity : The compound exhibits properties that help neutralize free radicals, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Antimicrobial Properties : Research indicates effectiveness against various bacterial and fungal strains, suggesting its utility in treating infections.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntioxidantProtects cells from oxidative damage by scavenging free radicals.
Anti-inflammatoryReduces inflammation by inhibiting cytokine production.
AntibacterialEffective against multiple bacterial strains, indicating potential use in antibiotic development.
AntifungalShows activity against certain fungal pathogens.
AntiparasiticMay exhibit effects against parasitic infections.
AnticancerPreliminary studies suggest potential in inhibiting cancer cell proliferation.
NeuropharmacologicalPotential effects on neurotransmitter systems, indicating possible applications in neuroprotection.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Enzyme Inhibition Studies : Research conducted by Zhang et al. (2022) demonstrated that this compound inhibits specific enzymes involved in inflammatory pathways, leading to decreased levels of inflammatory markers in vitro.
  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry (2023) reported that the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for new antibiotics.
  • Neuroprotective Effects : In a neuropharmacology study, this compound was shown to enhance neuronal survival in models of oxidative stress, indicating its potential for treating neurodegenerative diseases.

Future Directions

Given its wide range of biological activities, future research on this compound should focus on:

  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level to optimize its therapeutic applications.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for various indications.
  • Synthesis of Derivatives : Exploring modifications to the chemical structure to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Tosyl-3-pyrrolidinol to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst loading). For example, tosylation of pyrrolidinol derivatives often requires anhydrous conditions to avoid hydrolysis of the tosyl group. Monitoring reaction progress via TLC or HPLC is critical, and purification by column chromatography (using silica gel with gradient elution) is recommended to isolate the product from unreacted starting materials or byproducts . Safety protocols, such as using fume hoods and personal protective equipment (PPE), must align with SDS guidelines for handling sulfonating agents like tosyl chloride .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H and ¹³C) and mass spectrometry (HRMS) for structural confirmation. For instance, the tosyl group in this compound produces characteristic aromatic proton signals (δ 7.3–7.8 ppm in ¹H NMR) and sulfonyl carbon peaks (δ ~125–135 ppm in ¹³C NMR). HRMS should match the molecular formula (C₁₁H₁₅NO₃S). Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to SDS guidelines, including:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of pyrrolidinone precursors using Ru-BINAP complexes can yield enantiomerically pure intermediates. Stereochemical outcomes should be verified via chiral HPLC or polarimetry .

Q. What mechanistic insights can be derived from kinetic studies of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Conduct time-resolved ¹H NMR or UV-Vis spectroscopy to monitor reaction rates under varying conditions (e.g., solvent polarity, nucleophile concentration). A linear free-energy relationship (LFER) analysis (Hammett plots) can elucidate the reaction mechanism (SN1 vs. SN2) .

Q. How should researchers address contradictory data in the literature regarding the reactivity of this compound with Grignard reagents?

  • Methodological Answer : Systematic review methodologies (e.g., PRISMA guidelines) can reconcile contradictions by evaluating experimental variables (e.g., solvent, temperature, reagent stoichiometry). Replicate key studies under controlled conditions and analyze discrepancies using multivariate statistical tools .

Q. What strategies are effective for incorporating this compound into complex pharmaceutical intermediates while minimizing side reactions?

  • Methodological Answer : Use protecting-group strategies (e.g., Boc for amines) to selectively functionalize the pyrrolidine ring. Reaction optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst) to suppress side reactions like β-elimination .

Q. How can computational modeling predict the physicochemical properties of this compound derivatives for drug discovery?

  • Methodological Answer : Employ density functional theory (DFT) to calculate logP, pKa, and solubility. Molecular docking studies (using software like AutoDock) can predict binding affinities to biological targets (e.g., enzymes or receptors). Validate predictions with experimental data from NIST or PubChem .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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